molecular formula C17H13FO3 B13700391 Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate

Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate

Cat. No.: B13700391
M. Wt: 284.28 g/mol
InChI Key: CDKVZJQMYFCTIP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound has a fluorophenyl group attached to the benzofuran core, making it a unique and interesting molecule for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate typically involves a multi-step process. One common method starts with commercially available starting materials such as 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene. The synthesis proceeds through several steps, including bromination, coupling reactions, and cyclization .

    Bromination: The starting material, 2-bromo-4-methoxy-phenol, is prepared by brominating 4-methoxy-phenol.

    Coupling Reaction: The brominated compound is then coupled with para-fluorophenylacetylene using a palladium-catalyzed coupling reaction.

    Cyclization: The coupled product undergoes cyclization to form the benzofuran ring.

    Esterification: Finally, the carboxylic acid group is esterified to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate can be compared with other benzofuran derivatives:

    Ethyl 2-(4-Chlorophenyl)benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 2-(4-Methylphenyl)benzofuran-3-carboxylate: Contains a methyl group instead of fluorine.

    Ethyl 2-(4-Hydroxyphenyl)benzofuran-3-carboxylate: Has a hydroxyl group instead of fluorine.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C17H13FO3

Molecular Weight

284.28 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H13FO3/c1-2-20-17(19)15-13-5-3-4-6-14(13)21-16(15)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3

InChI Key

CDKVZJQMYFCTIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)F

Origin of Product

United States

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